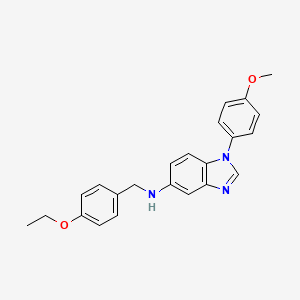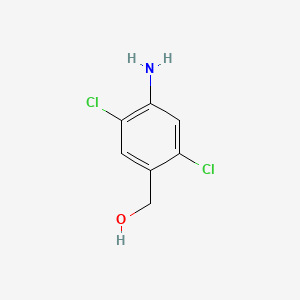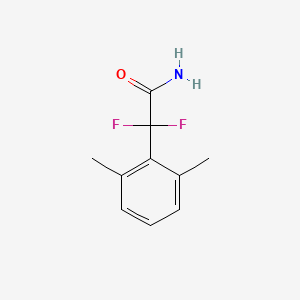
N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a 4-fluorobenzyl group and a phenylsulfonyl group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine typically involves the following steps:
Formation of the 4-fluorobenzylamine intermediate: This can be achieved by the reduction of 4-fluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.
Sulfonylation: The 4-fluorobenzylamine is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-fluorobenzyl)-N-(phenylsulfonyl)amine.
Glycine coupling: Finally, the N-(4-fluorobenzyl)-N-(phenylsulfonyl)amine is coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine can undergo oxidation reactions, particularly at the 4-fluorobenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Substitution: The 4-fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
- Oxidation products include 4-fluorobenzaldehyde and 4-fluorobenzoic acid.
- Reduction products include sulfinyl and sulfide derivatives.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors, which may lead to the discovery of new biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluorobenzyl and phenylsulfonyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine
- N-(4-bromobenzyl)-N-(phenylsulfonyl)glycine
- N-(4-methylbenzyl)-N-(phenylsulfonyl)glycine
Comparison: N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycine is unique due to the presence of the fluorine atom in the 4-fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents (e.g., chlorine, bromine, or methyl groups). The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H14FNO4S |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C15H14FNO4S/c16-13-8-6-12(7-9-13)10-17(11-15(18)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |
Clé InChI |
PYRWBYSQMUEQDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B12453917.png)

![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)


![3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B12453949.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)

![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)


